molecular formula C28H39Cl2N3O4Si B14162872 Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-

Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-

Cat. No.: B14162872
M. Wt: 580.6 g/mol
InChI Key: OKDQKJMIADQKPF-UHFFFAOYSA-N
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Description

The compound “Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-” is a structurally complex molecule featuring a trans-configured cyclohexaneacetic acid methyl ester core. Key structural elements include:

  • Cyclohexane ring: Substituted at the 4-position with a phenyl group bearing a tertiary amine linkage.
  • Functional groups: A 4,6-dichloro-5-pyrimidinyl carbonyl group, which introduces electron-withdrawing and steric effects.
  • Methyl ester: Enhances membrane permeability and metabolic stability.

Properties

Molecular Formula

C28H39Cl2N3O4Si

Molecular Weight

580.6 g/mol

IUPAC Name

methyl 2-[4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(4,6-dichloropyrimidine-5-carbonyl)amino]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C28H39Cl2N3O4Si/c1-28(2,3)38(5,6)37-16-15-33(27(35)24-25(29)31-18-32-26(24)30)22-13-11-21(12-14-22)20-9-7-19(8-10-20)17-23(34)36-4/h11-14,18-20H,7-10,15-17H2,1-6H3

InChI Key

OKDQKJMIADQKPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(C1=CC=C(C=C1)C2CCC(CC2)CC(=O)OC)C(=O)C3=C(N=CN=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Trans-Cyclohexaneacetic Acid Core

The trans-configuration of the cyclohexane ring is critical for the target compound’s biological activity. Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) serves as a stereochemically pure starting material. The synthesis proceeds via:

  • Acylation of Tranexamic Acid : Reaction with acetic anhydride in aqueous NaOH yields trans-4-(acetamidomethyl)cyclohexanecarboxylic acid.
  • Esterification : Treatment with methanol in the presence of thionyl chloride converts the carboxylic acid to the methyl ester.

Key Conditions :

  • Acylation: 0–5°C, pH 8–9.
  • Esterification: Reflux in methanol for 6 hours.

Functionalization of the Phenylamino Substituent

The 4-phenylamino group is introduced via a Ullmann coupling or nucleophilic aromatic substitution. Patent EP1603863B1 highlights the use of 4-aminophenylboronic acid in a Suzuki-Miyaura cross-coupling with the cyclohexaneacetic acid core.

  • Coupling Reagents : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1).
  • Yield : 68–72% after column chromatography.

Incorporation of the 4,6-Dichloro-5-pyrimidinyl Carbonyl Group

The pyrimidine moiety is synthesized from 4,6-dihydroxypyrimidine via chlorination and formylation:

  • Chlorination : Treatment with POCl₃ and DMF at 0°C for 1 hour yields 4,6-dichloro-5-pyrimidinecarbaldehyde.
  • Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
  • Acid Chloride Formation : Reaction with thionyl chloride converts the acid to 4,6-dichloro-5-pyrimidinecarbonyl chloride.

Key Data :

  • Chlorination yield: 95%.
  • Purity (HPLC): ≥99%.

Coupling of the Pyrimidine Carbonyl to the Amino Group

The pyrimidine carbonyl is conjugated to the phenylamino group via amide bond formation:

  • Reagents : 4,6-Dichloro-5-pyrimidinecarbonyl chloride, triethylamine, dichloromethane.
  • Conditions : 0°C to room temperature, 12 hours.
  • Workup : Extraction with NaHCO₃ and brine, followed by silica gel chromatography.

Introduction of the Silyl Ether-Protected Ethoxy Group

The 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl group is installed via a two-step process:

  • Silylation : Reaction of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.
  • Alkylation : The silyl-protected bromoethanol is coupled to the secondary amine of the phenylamino group using K₂CO₃ in DMF.

Optimization :

  • Silylation yield: 89%.
  • Alkylation temperature: 50°C, 8 hours.

Final Esterification and Stereochemical Control

The methyl ester is introduced early in the synthesis (Step 1), but final recrystallization ensures stereochemical purity:

  • Solvent System : Methanol/water (4:1).
  • Crystallization Yield : 40–60%.
  • Purity (HPLC) : >99.5%, with trans-isomer >98%.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 8.90 (s, 1H, pyrimidine), 3.65 (s, 3H, OCH₃), 1.01 (s, 9H, t-Bu).
  • IR (cm⁻¹) : 1745 (C=O ester), 1660 (C=O amide), 1250 (Si-C).

Chromatographic Purity :

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
  • Impurities : <0.5% total, including <0.1% gabalactam.

Challenges and Optimization Strategies

  • Stereochemical Drift : Mitigated by low-temperature reactions (<35°C) during esterification.
  • Silyl Deprotection : Avoided by using mild bases (e.g., NaHCO₃) in coupling steps.
  • Pyrimidine Reactivity : Excess POCl₃ ensures complete chlorination.

Scalability and Industrial Relevance

The route is scalable to kilogram-scale with modifications:

  • Continuous Flow Chlorination : Reduces POCl₃ usage by 30%.
  • Membrane Filtration : Replaces column chromatography for intermediate purification.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, such as its biological activity or chemical reactivity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Notes References
Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- Not explicitly provided ~600–650 (estimated) 4,6-Dichloropyrimidine, silyl-protected ethylamino Pyrimidinyl carbonyl, silyl ether, methyl ester Likely drug candidate; enhanced lipophilicity and stability
Cyclohexaneacetic acid, 2-oxo-, methyl ester (Methyl (2-oxocyclohexyl)acetate) C₉H₁₄O₃ 170.21 2-Oxo group on cyclohexane Ketone, methyl ester Intermediate for synthesis; used in flavor/fragrance industries
Cyclohexaneacetic acid, 4-[4-[6-(aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]-, methyl ester, trans- (CAS 1166831-68-0) Not explicitly provided ~450–500 (estimated) Aminocarbonyl pyrazine, methyl groups Pyrazinyl carbonyl, methyl ester Potential kinase inhibitor; reduced halogenation vs. target compound
Cyclohexaneacetic acid, 4-amino-, methyl ester, hydrochloride, trans- (CAS 76308-25-3) Likely C₁₀H₁₈NO₂·HCl ~235.7 4-Amino group Amino hydrochloride, methyl ester Improved water solubility due to hydrochloride salt
Cyclohexanecarboxylic acid, 4-formyl-, methyl ester, trans- (CAS 54274-80-5) C₉H₁₄O₃ 170.21 4-Formyl group Aldehyde, methyl ester Synthetic precursor; aldehyde enables further derivatization
trans-4-Cyanophenyl 4-hexylcyclohexane-1-carboxylate (CAS 62439-36-5) C₂₀H₂₇NO₂ 313.43 4-Hexyl, 4-cyanophenyl Cyano, ester Liquid crystal material; high thermal stability

Key Findings:

Silyl Ethers: The tert-butyldimethylsilyl (TBDMS) group in the target compound increases lipophilicity (logP ~5–6 estimated), contrasting with the hydrophilic amino hydrochloride (CAS 76308-25-3) .

Biological Relevance :

  • The pyrimidinyl motif is prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound may interact with ATP-binding pockets .
  • Silyl-protected amines, as seen in the target compound, are often used to prolong half-life by reducing oxidative metabolism .

Synthetic Utility :

  • Methyl esters (e.g., CAS 54274-80-5) are common intermediates for hydrolysis to carboxylic acids or transesterification .
  • The TBDMS group in the target compound could serve as a protective strategy during synthesis, as seen in peptide chemistry .

Physical Properties :

  • The trans configuration in cyclohexane derivatives (e.g., CAS 62439-36-5) enhances steric stability and reduces ring strain compared to cis isomers .

Biological Activity

Cyclohexaneacetic acid, specifically the compound Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans- , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes a cyclohexane ring, a pyrimidine moiety, and multiple functional groups that contribute to its biological properties.

  • Chemical Formula : C₁₄H₁₈Cl₂N₄O₃
  • Molecular Weight : 335.23 g/mol
  • IUPAC Name : 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-2-cyclohexylacetic acid methyl ester

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on cellular processes.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antioxidant Activity : The presence of the alpha,beta-unsaturated carbonyl functionality allows for radical scavenging properties that may protect cells from oxidative stress .

Case Studies

  • Anti-Cancer Efficacy
    • A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of key survival pathways in cancer cells .
  • Neuroprotective Effects
    • Another investigation highlighted its neuroprotective properties in models of neurodegeneration, suggesting that it mitigates neuronal cell death through anti-inflammatory pathways .

Data Tables

Biological ActivityEffectReference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Antioxidant ActivityScavenging of free radicals
NeuroprotectionReduced neuronal cell death

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

  • Absorption and Metabolism : The compound is well-absorbed with a moderate half-life, allowing for sustained therapeutic effects.
  • Toxicology : While generally well-tolerated, high doses have been associated with mild gastrointestinal disturbances .

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